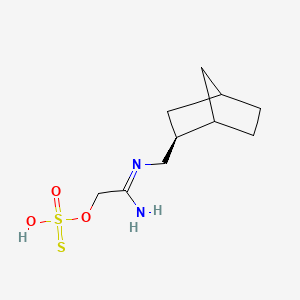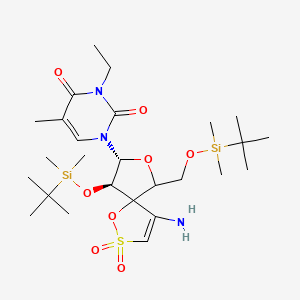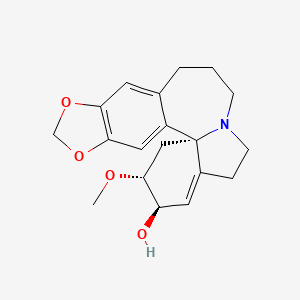
S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate is a complex organic compound with a unique structure that includes a norbornyl group, an amidino group, and a thiosulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of methanethiol with (N-endo-2-norbornylmethyl)amidino, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thiosulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiosulfate derivatives and norbornyl-containing molecules. Examples include methanethiol derivatives and other norbornylmethylamidino compounds.
Uniqueness
What sets S-((N-endo-2-Norbornylmethylamidino)methyl) hydrogen thiosulfate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
| 40283-67-8 | |
Fórmula molecular |
C10H18N2O3S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
N'-[[(2S)-2-bicyclo[2.2.1]heptanyl]methyl]-2-hydroxysulfonothioyloxyethanimidamide |
InChI |
InChI=1S/C10H18N2O3S2/c11-10(6-15-17(13,14)16)12-5-9-4-7-1-2-8(9)3-7/h7-9H,1-6H2,(H2,11,12)(H,13,14,16)/t7?,8?,9-/m1/s1 |
Clave InChI |
PQGFVOURRHRXKN-AMDVSUOASA-N |
SMILES isomérico |
C1CC2CC1C[C@@H]2CN=C(COS(=O)(=S)O)N |
SMILES canónico |
C1CC2CC1CC2CN=C(COS(=O)(=S)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

